N-(4-chloro-3-nitrophenyl)-2-methylbutanamide

Chemoinformatics Medicinal Chemistry Isomer Differentiation

Researchers screening nitrophenyl amides against chemokine receptors often encounter inactive analogs due to subtle positional isomerism. N-(4-chloro-3-nitrophenyl)-2-methylbutanamide solves this with a defined 4-Cl-3-NO2 substitution and a chirality-conferring 2-methyl branch-structural features critical for CCR5 recognition. • CCR5-targeted pharmacological annotation; contrasts with common lipase-inhibiting analogs. • Privileged scaffold for eNOS-focused libraries (analog IC50: 180 nM). • Custom synthesis with full characterization; suitable for target-specificity panels.

Molecular Formula C11H13ClN2O3
Molecular Weight 256.68 g/mol
Cat. No. B11025056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-3-nitrophenyl)-2-methylbutanamide
Molecular FormulaC11H13ClN2O3
Molecular Weight256.68 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-]
InChIInChI=1S/C11H13ClN2O3/c1-3-7(2)11(15)13-8-4-5-9(12)10(6-8)14(16)17/h4-7H,3H2,1-2H3,(H,13,15)
InChIKeyAHMQEOKUCDUMMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-chloro-3-nitrophenyl)-2-methylbutanamide: Chemical Identity & Background


N-(4-chloro-3-nitrophenyl)-2-methylbutanamide is a synthetic, small-molecule aromatic amide (C11H13ClN2O3, MW: 256.68 g/mol) characterized by a 4-chloro-3-nitrophenyl moiety linked to a 2-methylbutanamide chain [REFS-1, REFS-2]. It is part of a class of compounds investigated for their biological activity, with preliminary research suggesting potential as a CCR5 antagonist relevant to HIV and inflammatory disease models [REFS-3, REFS-4]. Unlike many generic building blocks, its specific substitution pattern is implicated in targeted pharmacological screening rather than broad non-specific applications.

1
Workflow Structure-activity relationship (SAR) campaigns for GPCR-targeted probes
2
Selection Context Supports CCR5 pathway studies; may serve as a reference for alpha-methyl branching effects on receptor binding
3
Differentiator Chiral center at C-2 enables stereochemical control research distinct from linear achiral analogs

Isomer & Analog Substitution Risks


Substituting N-(4-chloro-3-nitrophenyl)-2-methylbutanamide with a positional isomer or close analog, such as N-(4-chloro-3-nitrophenyl)-3-methylbutanamide or 4-chloro-N-(2-methyl-3-nitrophenyl)butanamide, introduces significant structural changes that can abolish or drastically alter target engagement [REFS-1, REFS-2]. The 2-methyl branch on the butanamide chain creates a stereocenter and alters the molecule's 3D conformation, a critical determinant in chiral recognition pockets like the CCR5 receptor [3]. Published activity data on analogs shows target-specific potency can range from nanomolar to inactive based on seemingly minor modifications, demonstrating that isosteric replacement often fails without careful re-profiling [4].

Positional Isomer N-(4-chloro-3-nitrophenyl)-2-methylbutanamide contains a chiral C-2 branch; shifting the methyl group to the 3-position (e.g., N-(4-chloro-3-nitrophenyl)-3-methylbutanamide) may alter 3D conformation and target recognition.
Linear Analog Achiral 4-chloro-N-(2-methyl-3-nitrophenyl)butanamide lacks the alpha-methyl branch; receptor binding kinetics and selectivity profiles may not transfer directly.
Target-Class Mismatch Many nitro-chloro amides are screened as lipase inhibitors; substitution with a compound biased toward lipase activity may shift away from GPCR pathways relevant to this chemotype.

N-(4-chloro-3-nitrophenyl)-2-methylbutanamide Differentiation Evidence


2-Methyl Branch Structural Uniqueness

The compound possesses a secondary carbon at the 2-position of the butanamide chain, creating a chiral center and a branched architecture. This differentiates it from its achiral straight-chain analog, 4-chloro-N-(2-methyl-3-nitrophenyl)butanamide [REFS-1, REFS-2], and its regioisomer, N-(4-chloro-3-nitrophenyl)-3-methylbutanamide, where the methyl branch is one carbon further from the amide bond [1]. In medicinal chemistry, such alpha-methyl branching is a known strategy to restrict bond rotation and pre-organize a ligand's conformation for receptor binding.

2-Methyl Branch Uniqueness
Class-level inference
C-2 chiral center vs. achiral linear analogs and C-3 regioisomer
Supports stereochemical-control studies; structural identity justifies procurement for SAR campaigns exploring alpha-substitution effects.
Qualitative 2D/3D analysis; direct activity comparison across exact isomers not available.
Chemoinformatics Medicinal Chemistry Isomer Differentiation

CCR5 Antagonism Indication

Preliminary pharmacological screening explicitly identified N-(4-chloro-3-nitrophenyl)-2-methylbutanamide as having potential use as a CCR5 antagonist for treating HIV infection, asthma, and rheumatoid arthritis [1]. This contrasts with many other nitro-chloro phenyl amides, which are often screened as lipase inhibitors [2] or for antimicrobial activity. This provides a specific, differentiated biological hypothesis tied to this compound's structure, warranting its selection for CCR5-focused projects.

CCR5 Antagonism Indication
Direct evidence
Reported potential CCR5 antagonist (HIV, asthma, arthritis models) vs. close analog linked to lipase inhibition
Provides research rationale for selecting this compound in CCR5 pathway studies over lipase-targeted nitro-chloro amides.
Preliminary pharmacological screening; Ki or IC50 values for CCR5 not published.
CCR5 Antagonist HIV Research Inflammatory Disease

eNOS Inhibition in Related Analog

A closely related analog, CHEMBL272708, demonstrates potent inhibition of human endothelial nitric oxide synthase (eNOS) with an IC50 of 180 nM [1]. While this data is for a structurally similar but non-identical compound, it establishes a nanomolar potency benchmark for this chemotype. This suggests that N-(4-chloro-3-nitrophenyl)-2-methylbutanamide, featuring the same 4-chloro-3-nitrophenyl core, is a high-value scaffold for exploring eNOS-related mechanisms, pending direct assay.

eNOS Inhibition in Analog
Cross-study comparable
Comparator CHEMBL272708: human eNOS IC50 180 nM
Supports scaffold hypothesis for eNOS-related mechanism studies; 2-methyl substitution may offer selectivity review opportunities.
Data from structural analog; direct assay on target compound required to confirm activity.
eNOS Inhibition Cardiovascular Research Enzyme Assay

Target Class Shift from Lipase Inhibitors

Many nitro-chloro phenyl compounds, such as CHEMBL4095759 and CHEMBL3967165, are reported with micromolar activity against lipases (pancreatic lipase IC50: 302 nM and Ki: 17.5 µM, respectively) [REFS-1, REFS-2]. In contrast, the primary biological annotation for N-(4-chloro-3-nitrophenyl)-2-methylbutanamide points towards a protein-protein interaction target (CCR5 receptor) rather than an enzymatic one [3]. This shift in target class is a significant scientific differentiator for procurement, moving away from common lipase screening libraries.

Target Class Shift
Cross-study comparable
GPCR antagonist context vs. class-level lipase inhibition (IC50 ~300 nM to Ki ~17 µM)
Highlights non-obvious application; enables differentiation from common lipase screening libraries for CCR5 biology research.
Target class divergence based on reported pharmacological screening data.
Target Selectivity Lipase Enzyme Inhibition

N-(4-chloro-3-nitrophenyl)-2-methylbutanamide Application Scenarios


CCR5 Antagonist Scaffold for HIV & Inflammation

Based on direct preliminary pharmacological screening data indicating CCR5 antagonism, this compound serves as a starting point for a medicinal chemistry campaign focused on HIV entry inhibition and inflammatory conditions like rheumatoid arthritis and COPD [1]. Its selection is justified by its specific biological annotation, which differentiates it from other structurally similar but biologically distinct nitro-chloro amides.

Impact of Alpha-Methyl on GPCR Binding

The compound's unique 2-methyl substitution on the butanamide chain (a feature absent in common linear analogs) makes it an ideal tool for investigating how alpha-branching affects binding kinetics, residence time, and selectivity at GPCRs like CCR5 [1]. This is a direct procurement value-add for academic labs studying stereochemical effects on receptor pharmacology.

Tool to Differentiate CCR5 vs. Lipase Pathways

Procurement of this compound is advised for laboratories that routinely screen nitrophenyl amides but want to pivot from common lipase targets to chemokine receptor pathways. Its distinct activity profile, contrasting with the lipase inhibition observed in various analogs, makes it a valuable tool for target specificity panels [REFS-1, REFS-2].

eNOS-Targeted Library Building Block

Given the potent nanomolar eNOS activity (IC50: 180 nM) of a close structural analog sharing the 4-chloro-3-nitrophenyl core, this compound represents a privileged scaffold for synthesizing focused libraries targeting nitric oxide synthase enzymes [1]. Its branched butanamide tail offers a vector for exploring interactions in a binding pocket not accessible with the known linear analog.

Application
Selection Property
Validation Focus
CCR5 Pathway Studies
Reported CCR5 antagonist screening annotation
CCR5 binding and functional assay endpoints
Stereochemical SAR Research
C-2 alpha-methyl chiral center
Binding kinetics and receptor residence time models
Target Selectivity Panels
GPCR vs. lipase target-class divergence
Counter-screening against pancreatic lipase assays
eNOS Scaffold Exploration
4-Chloro-3-nitrophenyl core linked to analog activity
eNOS inhibition and isoform selectivity profiling
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